

# case studies of successful ADCs using Val-Cit linkers

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Antibody-Drug Conjugates Featuring Valine-Citrulline Linkers

The valine-citrulline (Val-Cit) dipeptide has become a central component in the design of modern antibody-drug conjugates (ADCs), serving as a cleavable linker that balances plasma stability with targeted payload release.[1][2] This guide provides a detailed comparison of successful ADCs utilizing the Val-Cit linker, objectively assessing their performance against alternatives with supporting experimental data. It is intended for researchers, scientists, and professionals in the field of drug development.

## The Val-Cit Linker: Mechanism of Action

The primary function of the Val-Cit linker is to ensure a cytotoxic payload remains securely attached to a monoclonal antibody (mAb) in systemic circulation, thereby preventing off-target toxicity.[1][3] Upon binding to a target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome.[4] The lysosomal environment, characterized by its acidic pH and high concentration of proteases like Cathepsin B, facilitates the linker's cleavage.[1][4][5]

Cathepsin B, which is often upregulated in tumor cells, specifically recognizes and cleaves the peptide bond between citrulline and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[1] This enzymatic cleavage initiates a cascade that results in the release of the active cytotoxic drug inside the target cell.[4] This targeted release mechanism enhances therapeutic efficacy while minimizing damage to healthy tissues.[3]





Click to download full resolution via product page

Mechanism of Action for a Val-Cit Linker ADC.

# Case Studies: Clinically Approved ADCs with Val-Cit Linkers

Several ADCs employing the Val-Cit linker have received regulatory approval and demonstrated significant clinical success. These ADCs typically use the microtubule-disrupting agent monomethyl auristatin E (MMAE) as their cytotoxic payload.[6][7][8]

- Adcetris® (Brentuximab Vedotin): Targets the CD30 antigen, which is expressed on the surface of cancer cells in Hodgkin lymphoma (HL) and systemic anaplastic large cell lymphoma (sALCL).[6][7] It consists of an anti-CD30 mAb linked to MMAE via a Val-Cit linker, with a drug-to-antibody ratio (DAR) of approximately 4.[6]
- Polivy® (Polatuzumab Vedotin): Targets CD79b, a component of the B-cell receptor expressed on the surface of B-cells.[6][8] It is approved for treating relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[6][8] The ADC connects an anti-CD79b mAb to MMAE using a Val-Cit linker, with an average DAR of 3.5.[6][9]
- Padcev® (Enfortumab Vedotin): This ADC targets Nectin-4, a cell adhesion molecule highly expressed in urothelial cancer. It is approved for patients with locally advanced or metastatic urothelial cancer.[10][11]



Tivdak® (Tisotumab Vedotin): Targets tissue factor (TF), a protein involved in tumor signaling and angiogenesis that is overexpressed in many solid tumors, including cervical cancer.[12]
 [13] It is approved for patients with recurrent or metastatic cervical cancer.[12][13] Each antibody molecule is conjugated to an average of four MMAE molecules.[13]

# **Performance and Comparison with Alternatives**

While the Val-Cit linker is widely used, its performance is often compared to other linker technologies, each with distinct advantages and disadvantages. Key comparison points include plasma stability, cleavage selectivity, and impact on the therapeutic window.

### Limitations of Val-Cit Linkers:

- Instability in Mouse Plasma: Standard Val-Cit linkers are susceptible to premature cleavage by the extracellular carboxylesterase Ces1C in mouse plasma, which can complicate preclinical studies.[14][15]
- Broad Cathepsin Sensitivity: The Val-Cit linker can be cleaved by a variety of cathepsins (B, K, L, etc.), not just Cathepsin B, which is thought to be more selectively overexpressed in tumors.[16][17] This lack of specificity could lead to off-target toxicity.[16]

### Alternative Linker Technologies:

- Valine-Alanine (Val-Ala): Another dipeptide linker that shows less aggregation at high DAR compared to Val-Cit, especially with lipophilic payloads.[17][18]
- Cyclobutane-1,1-dicarboxamide-Citrulline (cBu-Cit): A linker designed to be predominantly dependent on Cathepsin B, showing improved selectivity and greater tumor suppression in preclinical models compared to Val-Cit.[16][19]
- Glutamic acid-Valine-Citrulline (EVCit): A tripeptide linker developed to overcome the instability of Val-Cit in mouse plasma, showing enhanced stability while remaining susceptible to enzymatic release.[15]
- Sulfatase-Cleavable Linkers: These linkers leverage sulfatase enzymes that are
  overexpressed in tumor cells and have demonstrated high plasma stability (over 7 days) and
  potent cytotoxicity.[16][18]



• Non-Cleavable Linkers (e.g., SMCC): Used in ADCs like Kadcyla® (T-DM1), these linkers release the payload after complete lysosomal degradation of the antibody.[16] This typically results in lower off-target toxicity and a reduced bystander effect.[20]

## **Comparative Performance Data**

The following tables summarize clinical trial data for Val-Cit ADCs and provide a comparative overview of different linker technologies.

Table 1: Clinical Efficacy of Approved Val-Cit ADCs



| ADC<br>(Trade<br>Name)               | Target<br>Antigen  | Indication                                     | Trial<br>(Setting)                   | Overall<br>Survival<br>(OS)                         | Progressi<br>on-Free<br>Survival<br>(PFS)                  | Objective<br>Response<br>Rate<br>(ORR)       |
|--------------------------------------|--------------------|------------------------------------------------|--------------------------------------|-----------------------------------------------------|------------------------------------------------------------|----------------------------------------------|
| Tivdak®<br>(Tisotumab<br>Vedotin)    | Tissue<br>Factor   | Recurrent/<br>Metastatic<br>Cervical<br>Cancer | innovaTV<br>301<br>(2nd/3rd<br>Line) | 11.5 months (vs. 9.5 months for chemo)[13] [21]     | 4.2 months<br>(vs. 2.9<br>months for<br>chemo)[13]<br>[21] | 17.8% (vs.<br>5.2% for<br>chemo)[13]<br>[21] |
| Padcev®<br>(Enfortuma<br>b Vedotin)  | Nectin-4           | Locally Advanced/ Metastatic Urothelial Cancer | EV-301<br>(Previously<br>Treated)    | 30% reduction in risk of death vs. chemo[11]        | 39% reduction in risk of progressio n vs. chemo[11]        | -                                            |
| Padcev® +<br>Keytruda®               | Nectin-4 /<br>PD-1 | Locally Advanced/ Metastatic Urothelial Cancer | EV-302<br>(1st Line)                 | Nearly<br>doubled vs.<br>chemo[10]                  | Nearly<br>doubled vs.<br>chemo[10]                         | -                                            |
| Polivy®<br>(Polatuzum<br>ab Vedotin) | CD79b              | Relapsed/<br>Refractory<br>DLBCL               | GO29365<br>(with BR)                 | Approved based on improved outcomes vs. BR alone[8] | Approved based on improved outcomes vs. BR alone[8]        | 40%<br>(Complete<br>Response)<br>[8]         |

Data presented is based on pivotal trials leading to approval or expanded indications.

Table 2: Comparison of ADC Linker Technologies



| Linker Type             | Example<br>Payload(s) | Plasma<br>Stability                 | Key<br>Advantages                                                                 | Key<br>Disadvantages                                                                           |
|-------------------------|-----------------------|-------------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Val-Cit                 | MMAE, MMAF            | Good in humans,<br>poor in mice[15] | Well-characterized, proven clinical success[18]                                   | Susceptible to multiple proteases, potential for off-target toxicity[16] [20]                  |
| Val-Ala                 | PBD, MMAE             | Good                                | Less aggregation at high DAR with hydrophobic payloads[18]                        | Similar cleavage<br>mechanism to<br>Val-Cit[18]                                                |
| cBu-Cit                 | ММАЕ                  | Good                                | More selective cleavage by Cathepsin B, greater tumor suppression in vivo[16][19] | Less clinical data<br>available                                                                |
| Sulfatase-<br>Cleavable | ММАЕ                  | Very High (>7<br>days)[16]          | High stability, potential for high selectivity[16][18]                            | Newer<br>technology, less<br>clinical validation                                               |
| Non-Cleavable<br>(SMCC) | DM1                   | Very High                           | Reduced off-<br>target toxicity,<br>very stable[16]<br>[20]                       | No bystander<br>effect, requires<br>full antibody<br>degradation for<br>payload<br>release[20] |

# **Key Experimental Protocols**

In Vitro ADC Cleavage Assay by Cathepsin B

This assay is crucial for evaluating the susceptibility of a linker to enzymatic cleavage.



## Methodology:

- Enzyme Activation: Recombinant human Cathepsin B is pre-activated in an assay buffer (e.g., sodium acetate buffer, pH 5.0, containing DTT and EDTA) at 37°C.
- Reaction Setup: The ADC is dissolved in a pre-warmed assay buffer in a microcentrifuge tube.[4]
- Initiation: The cleavage reaction is initiated by adding the activated Cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar range for the ADC (e.g., 1 μM).[4]
- Incubation: The reaction is incubated at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).[4]
- Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as an organic solvent like acetonitrile, to precipitate the protein.
- Analysis: The samples are centrifuged, and the supernatant containing the released payload
  is analyzed. Methods like High-Performance Liquid Chromatography (HPLC) or Liquid
  Chromatography-Mass Spectrometry (LC-MS) are used to separate and quantify the free
  drug, allowing for the calculation of the cleavage rate.





Click to download full resolution via product page

Experimental Workflow for an In Vitro ADC Cleavage Assay.

## Conclusion



ADCs utilizing Val-Cit linkers have become a validated and successful therapeutic strategy, as evidenced by multiple FDA-approved products that have improved outcomes for cancer patients. The design of these linkers masterfully balances the need for stability in circulation with efficient, targeted payload release in the tumor microenvironment.[1][3] However, the field continues to evolve, with novel linker technologies like cBu-Cit and sulfatase-cleavable systems offering potential improvements in selectivity and stability.[16][20] The continued exploration of these next-generation linkers promises to further enhance the therapeutic window of ADCs, leading to even safer and more effective cancer treatments.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. adc.bocsci.com [adc.bocsci.com]
- 3. adc.bocsci.com [adc.bocsci.com]
- 4. benchchem.com [benchchem.com]
- 5. adc.bocsci.com [adc.bocsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Brentuximab vedotin Wikipedia [en.wikipedia.org]
- 8. Polatuzumab Vedotin: First Global Approval PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. PADCEV® (enfortumab vedotin-ejfv) with KEYTRUDA® (pembrolizumab) Approved by FDA as the First and Only ADC Plus PD-1 to Treat Advanced Bladder Cancer | Pfizer [pfizer.com]
- 11. Astellas and Seattle Genetics Announce PADCEV® (enfortumab vedotin-ejfv) Significantly Improved Overall Survival in Phase 3 Trial in Previously Treated Locally Advanced or Metastatic Urothelial Cancer [prnewswire.com]
- 12. [Pharmacological characteristics of tisotumab vedotin (recombinant) (TIVDAK® 40 mg Intravenous Solution) and clinical study results in recurrent or metastatic cervical cancer] -



PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. adc.bocsci.com [adc.bocsci.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in ADC Linker [bocsci.com]
- 18. ADC Panoramic Overview-Linker Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 20. benchchem.com [benchchem.com]
- 21. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 22. polivy.global [polivy.global]
- To cite this document: BenchChem. [case studies of successful ADCs using Val-Cit linkers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606632#case-studies-of-successful-adcs-using-val-cit-linkers]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com